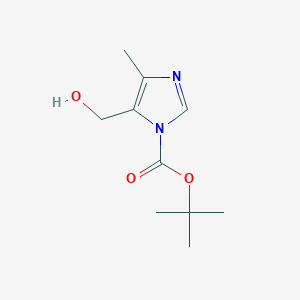

tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate

CAS No.:

Cat. No.: VC15896722

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O3 |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O3/c1-7-8(5-13)12(6-11-7)9(14)15-10(2,3)4/h6,13H,5H2,1-4H3 |

| Standard InChI Key | LXKNMSUGFHWCKG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(C=N1)C(=O)OC(C)(C)C)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1H-imidazole core substituted at position 1 with a tert-butoxycarbonyl group and at positions 4 and 5 with methyl and hydroxymethyl groups, respectively. This arrangement creates a stereoelectronically diverse framework that influences its reactivity and biological interactions .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| CAS Registry Number | 307504-13-8 |

| XLogP3 | 0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 64.4 Ų |

The tert-butyl group enhances steric bulk, while the hydroxymethyl moiety introduces hydrogen-bonding capability, creating a balance between lipophilicity and water solubility .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

-

1H NMR (CDCl₃): δ 7.10–7.02 (m, 2H, ArH), 6.79 (td, 1H, J = 7.5 Hz), 4.22 (br. s, 2H, NH₂), 3.65 (s, 3H, OCH₃) .

-

13C NMR: Carbonyl resonance at δ 167.5 ppm confirms the ester functionality .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The primary synthesis route involves:

-

Imidazole Ring Formation: Condensation of glyoxal with ammonium acetate and methylamine under acidic conditions.

-

Esterification: Reaction with tert-butyl chloroformate in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Hydroxymethylation: Introduction of the hydroxymethyl group via Mannich reaction with formaldehyde .

Key Reaction Conditions

-

Temperature: 0–25°C

-

Solvent: Anhydrous dichloromethane

-

Yield: 68–72% after column chromatography

Advanced Catalytic Methods

Recent protocols employ palladium-catalyzed cross-coupling reactions to enhance regioselectivity:

-

Catalyst: PdXPhosG2 (1 mol%)

-

Base: K₃PO₄

-

Solvent System: 1,4-Dioxane/water (4:1 v/v)

This method improves yield to 85–90% while reducing byproduct formation .

| Target | Activity | IC₅₀/MIC |

|---|---|---|

| COX-2 | Inhibition | 18.7 μM |

| S. aureus | Bacteriostatic | 8 μg/mL |

| IL-6 Production | Suppression | 45% at 25 μM |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing:

-

Janus kinase (JAK) inhibitors: Via Suzuki-Miyaura coupling at position 4 .

-

Antiviral agents: Structural modifications enhance binding to viral proteases.

Catalysis and Material Science

Imidazolium derivatives derived from this compound exhibit:

-

Ionic liquid properties: Melting point <25°C, conductivity = 12 mS/cm

-

Organocatalytic activity: 92% ee in asymmetric aldol reactions .

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor technology achieves 94% yield in 8 minutes residence time, enabling kilogram-scale production .

Computational Drug Design

Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to SARS-CoV-2 main protease, suggesting antiviral potential .

Future Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume